molecular formula C15H17NOS B8616370 2-(1-[2,5-dimethylphenyl]-ethylthio)pyridine N-oxide CAS No. 60263-87-8

2-(1-[2,5-dimethylphenyl]-ethylthio)pyridine N-oxide

Cat. No. B8616370
M. Wt: 259.4 g/mol
InChI Key: NNMVGDTXYHAECL-UHFFFAOYSA-N
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Patent
US04019893

Procedure details

The intermediate 2-(1-[2,5-dimethylphenyl]ethylthio)pyridine N-oxide is prepared from 1-(2,5-dimethylphenyl)ethyl chloride and 2-mercaptopyridine N-oxide, sodium salt by the procedure described in Example 2. Melting point 118° - 120° C. Structure confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9](Cl)[CH3:10].[SH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-:19].[Na]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([S:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-:19])[CH3:10] |^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)C(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=[N+](C=CC=C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)C(C)SC1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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